molecular formula C8H9N5 B2421602 4-(5-methyl-2H-tetrazol-2-yl)aniline CAS No. 1192064-56-4

4-(5-methyl-2H-tetrazol-2-yl)aniline

Cat. No. B2421602
CAS RN: 1192064-56-4
M. Wt: 175.195
InChI Key: ADRHVEKADLWUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-2H-tetrazol-2-yl)aniline is a chemical compound used in scientific research for its unique properties. It is a tetrazole derivative that has been synthesized for its potential applications in medicinal chemistry.

properties

IUPAC Name

4-(5-methyltetrazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-12-13(11-6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRHVEKADLWUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-2H-tetrazol-2-yl)aniline

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Methyl-2-(4-nitrophenyl)-2H-tetrazole (200 mg, 0.975 mmol) was suspended in methanol (15 mL). The solution was degassed and purged with nitrogen 3 times before palladium on carbon (10% w/w, 51.9 mg, 0.049 mmol) was added. The mixture was degassed and purged with hydrogen 3 times and stirred under a hydrogen balloon for 2 hours. The reaction was diluted with acetone and passed through a plug of silica gel, which was washed thoroughly with acetone. The filtrated was concentrated to give the crude product 4-(5-methyl-2H-tetrazol-2-yl)aniline which was used as isolated.
Quantity
200 mg
Type
reactant
Reaction Step One
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15 mL
Type
solvent
Reaction Step Two
Quantity
51.9 mg
Type
catalyst
Reaction Step Three

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